molecular formula C19H16N2O B8463229 9-Benzyl-3-hydroxymethyl-beta-carboline CAS No. 799821-65-1

9-Benzyl-3-hydroxymethyl-beta-carboline

Cat. No. B8463229
CAS RN: 799821-65-1
M. Wt: 288.3 g/mol
InChI Key: NRHMOCNUWXEXJD-UHFFFAOYSA-N
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Description

9-Benzyl-3-hydroxymethyl-beta-carboline is a useful research compound. Its molecular formula is C19H16N2O and its molecular weight is 288.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-Benzyl-3-hydroxymethyl-beta-carboline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Benzyl-3-hydroxymethyl-beta-carboline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

799821-65-1

Product Name

9-Benzyl-3-hydroxymethyl-beta-carboline

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

IUPAC Name

(9-benzylpyrido[3,4-b]indol-3-yl)methanol

InChI

InChI=1S/C19H16N2O/c22-13-15-10-17-16-8-4-5-9-18(16)21(19(17)11-20-15)12-14-6-2-1-3-7-14/h1-11,22H,12-13H2

InChI Key

NRHMOCNUWXEXJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2C=NC(=C4)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 33 (3.3 g, 10 mmol) was mixed with anhydrous THF (100 ml). The mixture was added dropwise to a mixed solution of LiAlH4 (1.2 g, 30 mmol) and anhydrous THF (100 ml). After that, the mixture was refluxed for 10 h. Then the mixture was cooled to room temperature. 10% NaOH (50 ml) was added into the mixture and then stirred for 20 minutes. The mixture was extracted with ethyl acetate, the organic phases were combined and washed with water and brine, dried over anhydrous sodium sulfate, filtered, evaporated and purified by silica gel column chromatography with ethyl acetate as the eluent. Upon recrystallization, white solids (1.5 g, 52%) were obtained, mp 120-122° C.
Name
Compound 33
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
52%

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